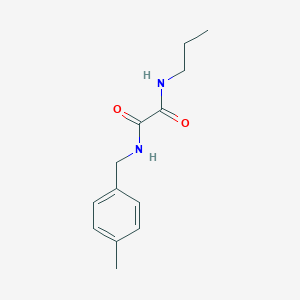

N-(4-methylbenzyl)-N'-propylethanediamide

Übersicht

Beschreibung

N-(4-methylbenzyl)-N'-propylethanediamide, also known as MPEDA, is a chemical compound that has gained significant attention in scientific research due to its ability to act as a ligand for various receptors in the body. MPEDA is synthesized through a multi-step process that involves the reaction of 4-methylbenzylamine with propionyl chloride, followed by the reaction of the resulting product with ethylenediamine.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One study focused on the corrosion inhibiting properties of novel compounds for mild steel in acid solutions, highlighting their effectiveness as corrosion inhibitors. These inhibitors are crucial for protecting metal surfaces during industrial processes like pickling of steel and oil well acidization. The study used a variety of experimental techniques to evaluate the performance, concluding that the synthesized compounds exhibited high inhibition efficiency, behaving predominantly as cathodic type inhibitors. This implies their potential industrial application in protecting steel against corrosion (Singh & Quraishi, 2016).

Antioxidant Properties

Another research area involves the electrochemical and spectroscopic study of N,N′-substituted p-phenylenediamines, which are significant antioxidants in the rubber industry. These compounds, upon oxidation, exhibit reversible redox couples, suggesting their role in stabilizing rubber by undergoing specific chemical transformations (Rapta et al., 2009).

Polymer and Materials Science

Polymers featuring photolabile groups, such as the o-nitrobenzyl group, have seen increasing utilization in polymer chemistry for creating photodegradable hydrogels and other materials. This research highlights the versatility of these chemical groups in developing new polymer backbones and materials with controlled properties (Zhao et al., 2012).

Shape-Memory Materials

Research into novel crosslinked polyurethanes as shape-memory polymers showcases the application of specific chemical structures in creating materials that can return to their original shape after deformation. These materials have potential uses in various fields, including biomedical devices (Buckley, Prisăcariu, & Caraculacu, 2007).

Crystal Structure and Optical Properties

A study on the synthesis and characterization of N-(4-methylbenzyl)benzamide crystals delves into their potential as multifunctional optical and piezoelectric materials. The research highlights the importance of understanding crystal structures for developing new materials with desired properties (Goel et al., 2017).

Eigenschaften

IUPAC Name |

N'-[(4-methylphenyl)methyl]-N-propyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-3-8-14-12(16)13(17)15-9-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQDIRZYHBWLTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCC1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

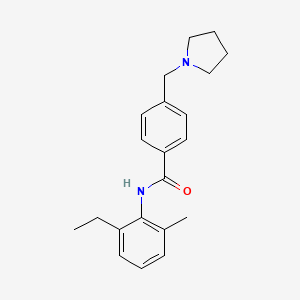

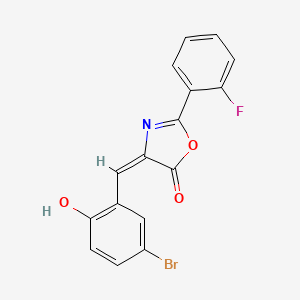

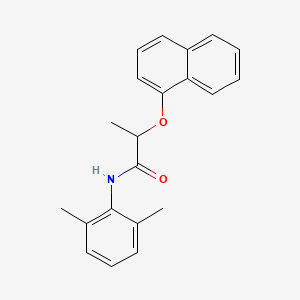

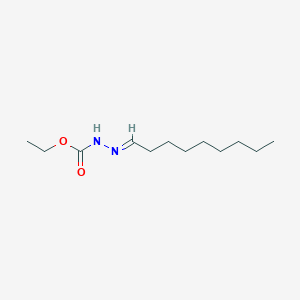

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(pentafluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4621868.png)

![6-(1-adamantyl)-3-cyclopropyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4621879.png)

![ethyl 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B4621882.png)

![ethyl 4,5-dimethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4621900.png)

![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4621913.png)

![1-[2-(2-naphthyloxy)propanoyl]azepane](/img/structure/B4621916.png)

![N-(4-bromo-2-chlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4621933.png)